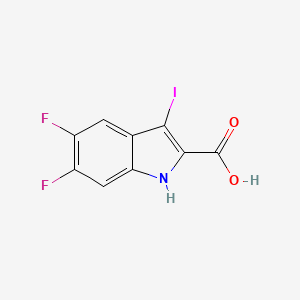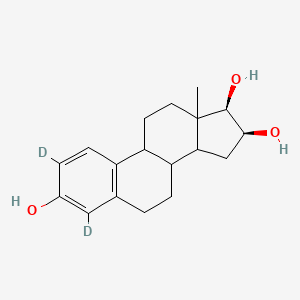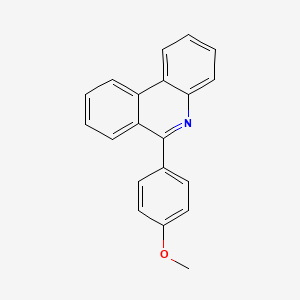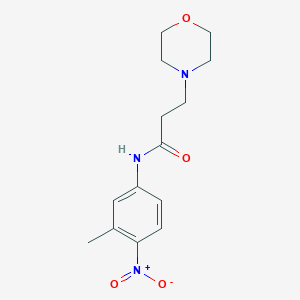
rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” is a synthetic organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their reactivity and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the sulfonyl fluoride group, converting it to other functional groups.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Sulfonyl fluorides are known to act as enzyme inhibitors, particularly serine proteases.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” likely involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic sites in enzymes or other biomolecules, leading to inhibition or modification.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Similar in reactivity but with different functional groups.
Benzyl Chlorides: Share the benzyl group but differ in other functional groups.
Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Properties
Molecular Formula |
C17H17ClFNO2S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
InChI Key |
NXHBAZUZPVKCDC-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
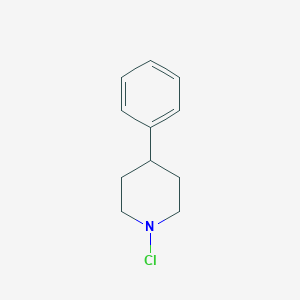
![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
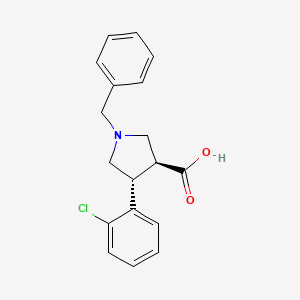
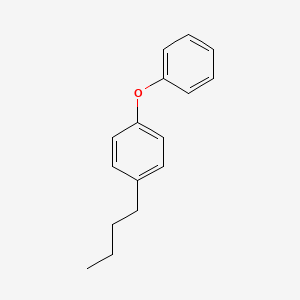

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
